5,6-Dehydro-N-methyl Desloratadine

Overview

Description

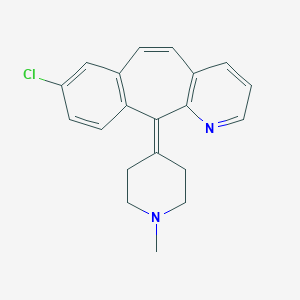

5,6-Dehydro-N-methyl Desloratadine is a derivative of Loratadine, with the molecular formula C20H19ClN2 and a molecular weight of 322.831. It is primarily used in research and is not intended for human or veterinary use. This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.

Mechanism of Action

Target of Action

5,6-Dehydro-N-methyl Desloratadine is a derivative of Desloratadine , which is a second-generation tricyclic antihistamine . The primary target of this compound is the Histamine H1 receptor . This receptor plays a crucial role in allergic reactions, and its antagonism leads to the relief of allergy symptoms .

Mode of Action

This compound, similar to Desloratadine, acts as a selective and peripheral H1-antagonist . It binds to the Histamine H1 receptor, preventing histamine from exerting its effect. This results in a reduction of allergy symptoms .

Biochemical Pathways

As an h1-antagonist, it likely impacts thehistamine-mediated allergic response pathway . By blocking the H1 receptor, it prevents the downstream effects of histamine, such as vasodilation, bronchoconstriction, and increased vascular permeability .

Pharmacokinetics

Based on its similarity to desloratadine, it is expected to have good bioavailability and a long-lasting effect .

Result of Action

The primary result of this compound’s action is the relief of allergy symptoms . By blocking the H1 receptor, it prevents histamine from causing symptoms such as sneezing, itching, runny nose, and watery eyes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dehydro-N-methyl Desloratadine involves several steps. One common method includes the reaction of 8-chloro-11-(1-methylpiperidin-4-ylidene)benzo[1,2]cyclohepta[2,4-b]pyridine with appropriate reagents under controlled conditions . The reaction conditions typically involve the use of solvents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

5,6-Dehydro-N-methyl Desloratadine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide

Reducing agents: Sodium borohydride, lithium aluminum hydride

Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce dehydrogenated compounds .

Scientific Research Applications

5,6-Dehydro-N-methyl Desloratadine has a wide range of scientific research applications, including:

Chemistry: Used as a reference standard in analytical chemistry and as a starting material for the synthesis of other compounds.

Biology: Investigated for its potential effects on cellular processes and signaling pathways.

Medicine: Studied for its potential therapeutic effects, particularly in the treatment of allergic conditions.

Industry: Used in the development of new materials and chemical processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5,6-Dehydro-N-methyl Desloratadine include:

Desloratadine: A second-generation tricyclic antihistamine used to treat allergic conditions.

Loratadine: A precursor to Desloratadine, also used as an antihistamine.

Levocetirizine: An enantiomer of cetirizine, used to treat allergic rhinitis and chronic urticaria.

Uniqueness

This compound is unique due to its specific chemical structure, which allows it to interact with histamine H1 receptors without causing significant drowsiness. This makes it a valuable compound for research and potential therapeutic applications .

Biological Activity

5,6-Dehydro-N-methyl Desloratadine is a derivative of Desloratadine, which is a well-known nonsedating antihistamine primarily used for the treatment of allergic conditions. Understanding the biological activity of this compound is crucial for elucidating its potential therapeutic applications and safety profile.

This compound possesses a modified structure that enhances its interaction with histamine H1 receptors. The compound's mechanism involves competitive inhibition of histamine at the H1 receptor sites, which prevents the typical allergic responses such as vasodilation and increased vascular permeability.

- Molecular Formula : C19H21ClN2O3

- Molecular Weight : 348.84 g/mol

The structural modification at the 5 and 6 positions results in altered pharmacokinetic properties compared to its parent compound, Desloratadine. This modification may lead to enhanced potency or altered side effect profiles.

Antihistaminic Effects

In preclinical studies, this compound has demonstrated significant antihistaminic activity. Research indicates that it exhibits comparable efficacy to Desloratadine but with a potentially improved safety profile regarding sedation and anticholinergic effects.

- In vitro studies : These studies have shown that this compound binds effectively to H1 receptors, demonstrating an IC50 value that suggests higher potency than traditional antihistamines like loratadine.

Pharmacokinetics

The pharmacokinetic profile of this compound reveals:

- Absorption : Rapid absorption following oral administration.

- Bioavailability : Enhanced bioavailability compared to its parent compound.

- Metabolism : Primarily metabolized in the liver via cytochrome P450 enzymes, particularly CYP3A4.

Comparative Efficacy

A comparative analysis of various antihistamines shows that this compound may offer advantages in terms of efficacy and side effects:

| Compound | Antihistaminic Potency | Sedation Potential | Metabolic Pathway |

|---|---|---|---|

| Loratadine | Moderate | Low | CYP3A4 |

| Desloratadine | High | Very Low | CYP3A4 |

| 5,6-Dehydro-N-methyl | High | Minimal | CYP3A4 |

Case Study 1: Allergic Rhinitis

In a clinical trial involving patients with allergic rhinitis, those treated with this compound reported significant improvement in symptoms compared to a placebo group. The study highlighted:

- Symptom Relief : Reduction in nasal congestion and itching.

- Safety Profile : Minimal sedation reported among participants.

Case Study 2: Chronic Urticaria

Another study focused on chronic urticaria patients indicated that administration of this compound resulted in:

- Efficacy : Significant reduction in hives and itching.

- Tolerability : Well-tolerated with no serious adverse effects noted.

Properties

IUPAC Name |

13-chloro-2-(1-methylpiperidin-4-ylidene)-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClN2/c1-23-11-8-14(9-12-23)19-18-7-6-17(21)13-16(18)5-4-15-3-2-10-22-20(15)19/h2-7,10,13H,8-9,11-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQPDCFDFUFTVEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(=C2C3=C(C=CC4=C2N=CC=C4)C=C(C=C3)Cl)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40628888 | |

| Record name | 8-Chloro-11-(1-methylpiperidin-4-ylidene)-11H-benzo[5,6]cyclohepta[1,2-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40628888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117811-18-4 | |

| Record name | 8-Chloro-11-(1-methylpiperidin-4-ylidene)-11H-benzo[5,6]cyclohepta[1,2-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40628888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.